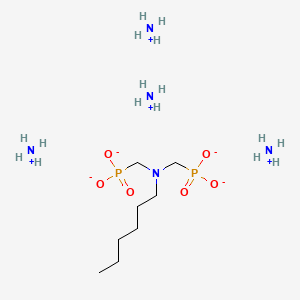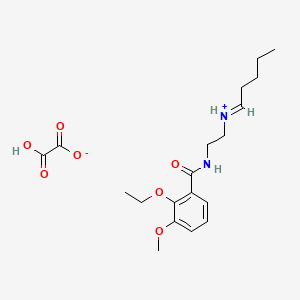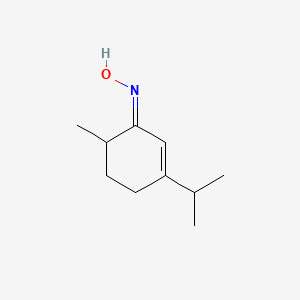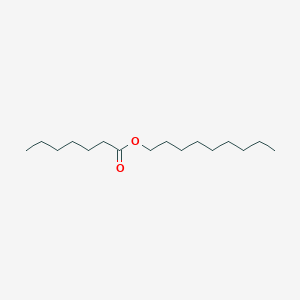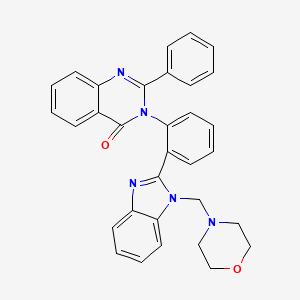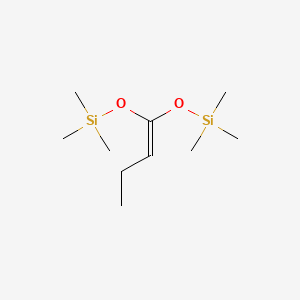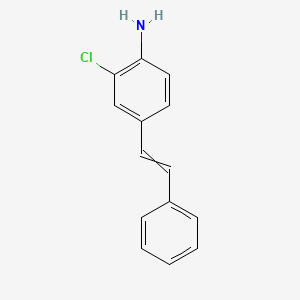
2-Chloro-4-(2-phenylethenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-phenylethenyl)aniline is an organic compound characterized by the presence of a chlorine atom, a phenylethenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure . Another method involves the use of biphenyl as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of non-precious metal catalysts and readily available raw materials makes the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-phenylethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Chloro-4-(2-phenylethenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: Compared to these similar compounds, 2-Chloro-4-(2-phenylethenyl)aniline is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12ClN |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-chloro-4-(2-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-10-12(8-9-14(13)16)7-6-11-4-2-1-3-5-11/h1-10H,16H2 |
InChI Key |
DPVYMTGJFBIUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
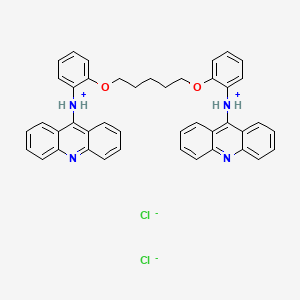

![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
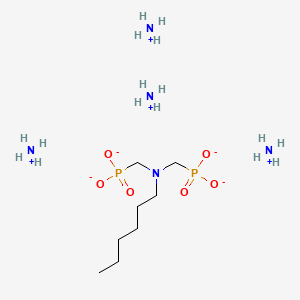
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
